(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 2-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The 2-methylpiperidin-1-yl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine derivative.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the piperidine moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and organic materials .
Scientific Research Applications
Chemistry: (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with specific biological targets, aiding in the study of cellular processes and drug development .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Pyridine Boronic Acids: These compounds share the pyridine-boronic acid structure but lack the piperidine moiety.
Piperidine Derivatives: Compounds like 2-methylpiperidine share the piperidine structure but do not contain the boronic acid group.
Uniqueness: (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is unique due to the combination of the pyridine ring, piperidine moiety, and boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
[6-(2-methylpiperidin-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-9-5-2-3-8-14(9)11-7-4-6-10(13-11)12(15)16/h4,6-7,9,15-16H,2-3,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDCVGRCYXICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCCC2C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671268 |
Source
|
Record name | [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-33-6 |
Source
|
Record name | Boronic acid, B-[6-(2-methyl-1-piperidinyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.